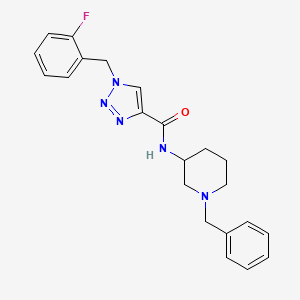
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as MPMP, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.42 g/mol. MPMP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters and receptors in the brain. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and apoptosis. This compound has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can increase the release of dopamine and norepinephrine in rat brain synaptosomes. In vivo studies have shown that this compound can improve cognitive function in rats with cognitive impairment induced by scopolamine. This compound has also been shown to have antidepressant-like effects in mice subjected to the forced swim test.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its high potency and selectivity for certain receptors and neurotransmitters. This allows researchers to study the effects of these molecules on specific pathways and processes in the brain. However, one limitation of using this compound is its potential toxicity and side effects, which can vary depending on the dose and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective derivatives of this compound that can be used as lead compounds for drug discovery. Another area of interest is the investigation of the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction. Additionally, the role of this compound in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease, warrants further investigation.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction between 4-methoxyphenylacetic acid and 2-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(2-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, this compound has been used as a tool to study the role of certain neurotransmitters and receptors in the brain. In drug discovery, this compound has been screened for its potential to act as a lead compound for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-6-3-4-7-17(14)20-19(22)21-13-5-8-18(21)15-9-11-16(23-2)12-10-15/h3-4,6-7,9-12,18H,5,8,13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLOROSRRIIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-butylcyclohexyl)carbonyl]-4-methylpiperazine hydrochloride](/img/structure/B6010084.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)
![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6010125.png)
![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)

![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)
![2-{1-(2-ethoxybenzyl)-4-[1-(2-pyridinylmethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6010142.png)
![1-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-4-(2-pyridinyl)piperazine](/img/structure/B6010149.png)
![3-{[4-(cyclohexylmethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6010171.png)
